(2,4-Dichloropyrimidin-5-yl)methyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6Cl2N2O2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
(2,4-dichloropyrimidin-5-yl)methyl acetate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-4(12)13-3-5-2-10-7(9)11-6(5)8/h2H,3H2,1H3 |
InChI Key |
KKVPUKPECNZGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CN=C(N=C1Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichloropyrimidin 5 Yl Methyl Acetate
Established Synthetic Pathways to (2,4-Dichloropyrimidin-5-yl)methyl acetate (B1210297)
The traditional synthesis of (2,4-Dichloropyrimidin-5-yl)methyl acetate is not a single-step process but rather a sequence of reactions. The key steps involve the formation of a substituted pyrimidine (B1678525) core, followed by chlorination and functional group manipulation at the C-5 position.
Synthesis of the Pyrimidine Core
The construction of the pyrimidine ring is the foundational step. A common approach begins with the condensation of a three-carbon component with a urea (B33335) or a related derivative. For the synthesis of a 5-substituted pyrimidine, a precursor already bearing the desired C-5 substituent or a group that can be readily converted to it is often employed.
A plausible and widely utilized method for introducing a functional group at the C-5 position is the Vilsmeier-Haack reaction. google.comnih.govnih.govresearchgate.netoregonstate.edu This reaction allows for the formylation of activated aromatic and heterocyclic compounds. In this context, a suitable starting material such as uracil (B121893) or 2,4-dihydroxypyrimidine can be subjected to formylation to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde. google.com The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), acts as the formylating agent. researchgate.net
The subsequent step involves the chlorination of the hydroxyl groups at positions 2 and 4 of the pyrimidine ring. This is conventionally achieved by treating the dihydroxy pyrimidine precursor with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-diethylaniline or pyridine (B92270). google.commdpi.comnih.gov This reaction converts the keto-enol tautomers of the dihydroxypyrimidine into the more reactive dichloro derivative, 2,4-dichloro-5-pyrimidinecarbaldehyde. google.com
Introduction of the Acetoxymethyl Moiety at C-5
With the 2,4-dichloropyrimidine-5-carbaldehyde (B48034) in hand, the next stage is the conversion of the formyl group into the target acetoxymethyl group. This is typically a two-step process:
Reduction of the Aldehyde: The aldehyde functional group at the C-5 position is reduced to a primary alcohol. This reduction can be achieved using a variety of standard reducing agents. The choice of reducing agent is critical to ensure that the chloro substituents on the pyrimidine ring are not affected. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally suitable for this transformation, yielding the key intermediate, (2,4-dichloropyrimidin-5-yl)methanol.
Acetylation of the Alcohol: The final step is the acetylation of the hydroxyl group of (2,4-dichloropyrimidin-5-yl)methanol. This is a standard esterification reaction. A common and effective method for this transformation is the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and an acid scavenger. nih.gov Alternatively, acetyl chloride can also be employed as the acetylating agent.
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | Uracil / 2,4-Dihydroxypyrimidine | POCl₃, DMF (Vilsmeier-Haack) | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde |
| 2 | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde | POCl₃, heat | 2,4-Dichloro-5-pyrimidinecarbaldehyde |
| 3 | 2,4-Dichloro-5-pyrimidinecarbaldehyde | NaBH₄ | (2,4-Dichloropyrimidin-5-yl)methanol |
| 4 | (2,4-Dichloropyrimidin-5-yl)methanol | Acetic anhydride, Pyridine | This compound |
Novel and Green Chemistry Approaches to this compound
In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methodologies in chemical synthesis. researchgate.net This has led to the exploration of novel and green chemistry approaches for the synthesis of pyrimidine derivatives.
Sustainable Catalytic Methods for Synthesis
One of the key areas of improvement in the synthesis of dichloropyrimidines is the chlorination step, which traditionally uses a large excess of phosphorus oxychloride. Greener alternatives are being investigated to minimize waste and the use of hazardous reagents.
A notable development is the use of phosgene (B1210022) as a chlorinating agent in the presence of catalytic amounts of quaternary ammonium (B1175870) or quaternary phosphonium (B103445) salts. google.comjustia.com This method has been shown to be effective for the chlorination of dihydroxypyrimidines and offers a more atom-economical alternative to the stoichiometric use of POCl₃. The catalytic cycle in these reactions is believed to involve the formation of a reactive intermediate from the catalyst and the chlorinating agent.
Furthermore, microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. mdpi.com The application of microwave heating to the synthesis of pyrimidine derivatives, including coupling reactions on the dichloropyrimidine scaffold, has been demonstrated to be highly efficient. mdpi.com
Atom-Economical Routes
Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidines, and its variations, offer a more direct route to functionalized pyrimidine cores. nih.gov While not directly yielding the target molecule, these methods can provide highly substituted pyrimidine precursors in a more sustainable manner.
Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of pyrimidine derivatives. nih.gov Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.
Chemo- and Regioselective Synthesis of this compound Precursors
The synthesis of specifically substituted pyrimidines heavily relies on the principles of chemo- and regioselectivity, particularly when functionalizing the 2,4-dichloropyrimidine (B19661) scaffold. The two chlorine atoms at the C-2 and C-4 positions exhibit different reactivities towards nucleophiles, allowing for selective substitution.
Generally, in nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines, the C-4 position is more reactive towards nucleophiles than the C-2 position. This selectivity is influenced by the electronic effects of the ring nitrogen atoms. However, the regioselectivity can be significantly influenced by the nature of the substituent at the C-5 position. Electron-withdrawing groups at C-5 tend to enhance the preference for nucleophilic attack at the C-4 position. nih.govresearchgate.net
Conversely, it has been reported that the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines. nih.govresearchgate.net This reversal of regioselectivity provides a valuable tool for the synthesis of differentially substituted pyrimidines.
The following table summarizes the general regioselectivity observed in SNAr reactions of 5-substituted-2,4-dichloropyrimidines:
| Nucleophile Type | C-5 Substituent | Major Product |
| Primary/Secondary Amines, Alcohols, Thiols | Electron-withdrawing | C-4 Substitution |
| Tertiary Amines | Electron-withdrawing | C-2 Substitution |
This predictable regioselectivity is crucial for the design of synthetic routes to complex pyrimidine derivatives, allowing for the sequential and controlled introduction of different functional groups at the C-2 and C-4 positions, which is essential for building a library of diverse pyrimidine-based compounds.
Optimization Strategies for Synthesis Yield and Purity
The optimization of the synthetic route to this compound involves a systematic investigation of various reaction parameters. These include the choice of reagents, solvents, temperature, and reaction time, as well as the development of efficient purification protocols. While specific research detailing the optimization of this compound is not extensively available in publicly accessible literature, general principles derived from the synthesis of analogous dichloropyrimidine derivatives can be applied.
Key areas of focus in optimizing the synthesis and purity of similar compounds include the chlorination step and the subsequent purification of the final product. For instance, in the synthesis of various chloropyrimidines, the choice of the chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), and the reaction conditions are critical. The use of catalysts and additives to drive the reaction to completion and minimize side-product formation is also a common strategy.
Purification of dichloropyrimidine derivatives often involves techniques such as column chromatography, crystallization, and distillation. The selection of an appropriate purification method is dictated by the physical properties of the compound and the nature of the impurities. For example, silica (B1680970) gel chromatography using a gradient of solvents like dichloromethane (B109758) and ethyl acetate has been reported for the purification of structurally related pyrimidine compounds.
Table 1: General Parameters for Optimization in Dichloropyrimidine Synthesis
| Parameter | Common Variations and Considerations | Potential Impact on Yield and Purity |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | Affects reaction efficiency and by-product profile. |
| Solvent | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | Influences reactant solubility and reaction temperature. |
| Temperature | Varies from room temperature to reflux | Controls reaction rate and selectivity. |
| Catalyst/Additive | N,N-Dimethylformamide (DMF), Tertiary amines | Can accelerate the reaction and improve yield. |
| Reaction Time | Monitored by TLC or HPLC | Ensures complete conversion and minimizes degradation. |
| Purification Method | Column chromatography, Crystallization, Distillation | Crucial for removing impurities and isolating the pure product. |
Detailed Research Findings
However, patents related to the synthesis of similar compounds, such as 5-acetyl-2,4-dichloropyrimidine, suggest that a multi-step process starting from urea and acetoacetate (B1235776) derivatives is a common approach. The final chlorination step is typically followed by purification via silica gel column chromatography to achieve high purity. The choice of eluent system, for instance, a mixture of petroleum ether and dichloromethane, is highlighted as a critical factor in obtaining a pure product.
Further investigation into proprietary process chemistry literature or more specialized chemical synthesis databases may be required to obtain specific experimental data and detailed optimization studies for this compound.
Chemical Reactivity and Transformation Studies of 2,4 Dichloropyrimidin 5 Yl Methyl Acetate
Nucleophilic Substitution Reactions on the Dichloropyrimidine Ring
The presence of two chlorine atoms on the pyrimidine (B1678525) ring renders (2,4-Dichloropyrimidin-5-yl)methyl acetate (B1210297) highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C-2 and C-4 positions exhibit different reactivities, which can be exploited for sequential and selective functionalization of the pyrimidine core.
In general, for 2,4-dichloropyrimidines, the C-4 position is more activated towards nucleophilic attack than the C-2 position. This heightened reactivity is attributed to the greater ability of the para-nitrogen atom (N-1) to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at C-4. stackexchange.com Consequently, the reaction with a nucleophile often occurs preferentially at the C-4 position.
However, the regioselectivity of these substitutions can be significantly influenced by the nature of the nucleophile and the reaction conditions. For instance, while many nucleophiles favor the C-4 position, the use of tertiary amine nucleophiles has been shown to result in excellent C-2 selectivity in 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position. nih.gov This altered selectivity is a valuable tool for accessing a wider range of substituted pyrimidine derivatives.
The sequential substitution of the two chlorine atoms is a common strategy in the synthesis of complex pyrimidine-based molecules. By carefully controlling the stoichiometry of the nucleophile and the reaction temperature, it is possible to first substitute the more reactive C-4 chlorine, followed by the substitution of the C-2 chlorine with a different nucleophile.
Table 1: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloropyrimidines
| Nucleophile | Preferred Position of Attack | Conditions | Reference |
| Primary and Secondary Amines | C-4 | Standard SNAr conditions | researchgate.net |
| Tertiary Amines | C-2 | SNAr with electron-withdrawing group at C-5 | nih.gov |
| Alkoxides | C-4 | Standard SNAr conditions | rsc.org |
| Thiolates | C-4 | Standard SNAr conditions | rsc.org |
The acetoxymethyl group at the C-5 position of the pyrimidine ring exerts both electronic and steric effects that modulate the reactivity of the C-2 and C-4 positions towards nucleophilic substitution. Electronically, the acetoxymethyl group is weakly electron-withdrawing, which further activates the pyrimidine ring for nucleophilic attack. This effect is expected to enhance the inherent preference for substitution at the C-4 position. nih.govresearchgate.net
Reactions Involving the Acetate Moiety of (2,4-Dichloropyrimidin-5-yl)methyl acetate
The acetate group in this compound can undergo a variety of transformations common to esters, providing another avenue for the functionalization of this molecule.
The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding alcohol, (2,4-dichloropyrimidin-5-yl)methanol. This reaction is a standard transformation in organic chemistry and can be achieved with high efficiency. bldpharm.com The resulting primary alcohol can then be used in a variety of subsequent reactions, such as oxidation or conversion to other functional groups.
Transesterification, the conversion of one ester to another, is also a feasible reaction for this compound. masterorganicchemistry.com By reacting it with an alcohol in the presence of an acid or base catalyst, the methyl acetate group can be exchanged for a different ester group. This allows for the introduction of various alkoxy moieties at the C-5 position of the pyrimidine ring.
The ester group can be reduced to the corresponding primary alcohol, (2,4-dichloropyrimidin-5-yl)methanol, using standard reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). Care must be taken during such reductions, as the dichloropyrimidine ring itself can be susceptible to reduction under certain conditions. oregonstate.edu
Oxidation of the acetoxymethyl group is less common. However, it is conceivable that under specific oxidative conditions, the methylene (B1212753) group could be oxidized. More typically, the pyrimidine ring itself is more prone to oxidation, especially at the nitrogen atoms to form N-oxides. rsc.org
Metal-Catalyzed Cross-Coupling Reactions of this compound
The two chlorine atoms on the pyrimidine ring serve as excellent handles for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of highly functionalized pyrimidine derivatives.
Similar to nucleophilic substitution reactions, the C-4 position of 2,4-dichloropyrimidines is generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, and Sonogashira couplings. mdpi.comresearchgate.net This regioselectivity allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the C-4 position.
The Buchwald-Hartwig amination is another important cross-coupling reaction that can be employed to form carbon-nitrogen bonds. wikipedia.org By carefully selecting the palladium catalyst and ligands, it is possible to control the regioselectivity of the amination, allowing for the introduction of an amino group at either the C-2 or C-4 position. researchgate.net
Table 2: Metal-Catalyzed Cross-Coupling Reactions of Dichloropyrimidines
| Reaction | Catalyst/Reagents | Typical Position of Reactivity | Reference |
| Suzuki Coupling | Pd catalyst, boronic acid, base | C-4 | mdpi.com |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | C-4 | researchgate.netorganic-chemistry.org |
| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C-2 or C-4 (condition dependent) | wikipedia.orgresearchgate.net |
Suzuki, Sonogashira, and Stille Couplings at Halogen Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the 2,4-dichloropyrimidine (B19661) core of the title compound is an excellent substrate for these transformations. The electronic nature of the pyrimidine ring renders the attached chlorine atoms highly susceptible to oxidative addition to a palladium(0) catalyst.
A critical aspect of the reactivity of 2,4-dichloropyrimidines is the regioselectivity of these coupling reactions. Numerous studies have established that the chlorine atom at the C4 position is significantly more reactive than the one at the C2 position in Suzuki, Stille, and nucleophilic aromatic substitution (SNAr) reactions. guidechem.comwuxiapptec.com This differential reactivity is attributed to the higher LUMO coefficient at the C4 position, making it more susceptible to initial reaction. stackexchange.com This allows for a sequential and regioselective functionalization strategy, where the C4 position is first modified under milder conditions, followed by a second coupling at the C2 position under more forcing conditions.
In Sonogashira couplings, the reactivity difference between C4-Cl and C2-Cl is less pronounced, and selectivity can be more dependent on the specific reaction conditions and substrates used. guidechem.com
While specific examples detailing the coupling reactions of this compound are not extensively documented in the reviewed literature, the general reactivity pattern of the 2,4-dichloropyrimidine scaffold is well-established. The following table summarizes typical conditions for the initial, regioselective Suzuki coupling at the C4 position of generic 2,4-dichloropyrimidines.
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (Microwave) | 15 min | 81 |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (Microwave) | 15 min | 92 |
| 3-Formylphenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (Microwave) | 15 min | 88 |
| Thiophen-2-ylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (Microwave) | 15 min | 75 |
C-H Functionalization and Arylation Strategies
While functionalization of the C-Cl bonds is the most common transformation for 2,4-dichloropyrimidines, direct C-H functionalization represents a more atom-economical approach to elaborate the pyrimidine core. The most acidic proton on the this compound ring is at the C6 position. This position is ortho to two ring nitrogen atoms, which increases its acidity and makes it a target for deprotonation and subsequent reaction with an electrophile.
Recent studies have demonstrated the feasibility of C-6 metalation on closely related 2,4-dichloro-5-alkoxypyrimidines. nih.gov Using a strong, non-nucleophilic base such as (TMP)₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), the C6 position can be selectively deprotonated to form a zincated intermediate. This organometallic species can then participate in various downstream reactions, including cross-coupling with aryl halides, allowing for the introduction of diverse substituents at this position. This strategy provides a powerful method for the modular synthesis of complex pyrimidine derivatives. nih.gov
| Substrate | Base | Reaction Type | Electrophile/Coupling Partner | Product |
|---|---|---|---|---|
| 2,4-dichloro-5-alkoxypyrimidine | (TMP)₂Zn·2MgCl₂·2LiCl | Iodination | Iodine (I₂) | 6-iodo-2,4-dichloro-5-alkoxypyrimidine |
| 2,4-dichloro-5-alkoxypyrimidine | (TMP)₂Zn·2MgCl₂·2LiCl | Negishi Coupling | Aryl Iodide | 6-aryl-2,4-dichloro-5-alkoxypyrimidine |
Given the structural similarity, it is highly probable that this compound would undergo a similar C6-metalation and subsequent functionalization under these or related conditions.
Electrophilic Reactions on the Pyrimidine Nucleus
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified in this compound by the strong electron-withdrawing inductive effects of the two chlorine atoms. Consequently, the pyrimidine nucleus is highly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation.
These reactions typically require electron-rich aromatic systems to proceed under reasonable conditions. The high activation energy barrier for the formation of the cationic Wheland intermediate makes electrophilic attack on this electron-poor ring extremely difficult. As such, there are no significant reports in the scientific literature of successful electrophilic substitution reactions directly on the pyrimidine ring of 2,4-dichloropyrimidine derivatives. Synthetic strategies requiring the introduction of such groups rely on building the substituted pyrimidine ring from acyclic precursors rather than direct functionalization.
Derivatization and Analogue Synthesis from 2,4 Dichloropyrimidin 5 Yl Methyl Acetate
Synthesis of Monosubstituted Pyrimidine (B1678525) Analogues from (2,4-Dichloropyrimidin-5-yl)methyl acetate (B1210297)
The distinct electronic environment of the C2 and C4 positions on the pyrimidine ring of (2,4-Dichloropyrimidin-5-yl)methyl acetate allows for regioselective monosubstitution. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. acs.org This preferential reactivity is attributed to the greater electron deficiency at C4, making it the primary site for substitution under many reaction conditions.
However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, while many nucleophiles favor the C4 position, certain tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position. nih.gov This controlled substitution is crucial for creating specific isomers and expanding the diversity of accessible pyrimidine structures. The presence of an electron-withdrawing group at the C5 position, such as the acetoxymethyl group, further enhances the reactivity of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). nih.gov
Table 1: Regioselective Monosubstitution Reactions
| Nucleophile | Position of Substitution | Reaction Conditions |
|---|---|---|
| Primary/Secondary Amines | C4 | Standard SNAr conditions |
| Tertiary Amines | C2 | Specific conditions promoting C2 selectivity nih.gov |
| Anilines | C4 (moderate selectivity) | Forcing conditions may be required acs.org |
Preparation of Disubstituted Pyrimidine Scaffolds
The sequential displacement of the two chlorine atoms in this compound allows for the synthesis of a vast library of 2,4-disubstituted pyrimidine derivatives. nih.gov This is typically achieved in a stepwise manner, first substituting the more reactive C4-chloro group, followed by the displacement of the C2-chloro group with a second nucleophile. This sequential approach is fundamental to creating unsymmetrical disubstituted pyrimidines.
Alternatively, one-pot methodologies can be employed where both chlorine atoms are substituted simultaneously, often leading to symmetrically disubstituted products. The choice between a stepwise or one-pot synthesis depends on the desired final product and the relative reactivity of the nucleophiles being used. These strategies have been instrumental in the development of various biologically active compounds. nih.govgsu.edu
Structural Elaboration of the Acetoxymethyl Side Chain
The acetoxymethyl group at the C5 position of this compound offers another avenue for structural diversification. This ester functionality can be readily hydrolyzed to the corresponding alcohol, (2,4-dichloro-5-pyrimidinyl)methanol. This alcohol can then serve as a precursor for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to other functional groups.
These transformations allow for the introduction of a wide range of substituents at the C5 position, significantly expanding the chemical space accessible from the parent compound. For example, the resulting aldehyde can undergo condensation reactions, while the carboxylic acid can be converted to amides or esters, further elaborating the molecular scaffold.
Development of Pyrimidine-Fused Heterocyclic Systems
This compound and its derivatives are valuable precursors for the synthesis of pyrimidine-fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. frontiersin.orgnih.gov For example, derivatives of this scaffold can be used to construct pyrimido[4,5-d]pyridazines, pyrimido[4,5-c]pyridazines, and other related fused systems. researchgate.netclockss.orgscilit.com
The synthesis of these fused rings often involves the introduction of a suitable functional group at the C4 or C5 position, which can then participate in an intramolecular cyclization reaction. For instance, a hydrazine (B178648) derivative at C4 can react with a neighboring group to form a pyridazine (B1198779) ring fused to the pyrimidine core. The ability to construct these complex heterocyclic systems from a relatively simple starting material highlights the synthetic utility of this compound. researchgate.netnih.gov
Combinatorial Synthesis Strategies Utilizing this compound as a Scaffold
The amenability of this compound to sequential and regioselective substitutions makes it an ideal scaffold for combinatorial synthesis and the generation of compound libraries. iupac.org Both solution-phase and solid-phase synthesis strategies have been developed to efficiently create large numbers of diverse pyrimidine derivatives. iupac.orgresearchgate.net
In solid-phase synthesis, the pyrimidine core can be attached to a resin, allowing for the sequential addition of different building blocks at the C2 and C4 positions. This approach facilitates purification and allows for the high-throughput synthesis of compound libraries for biological screening. The versatility of the scaffold, combined with the power of combinatorial chemistry, enables the rapid exploration of structure-activity relationships and the identification of novel bioactive molecules. iupac.org
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| (2,4-dichloro-5-pyrimidinyl)methanol |
| pyrimido[4,5-d]pyridazines |
Role of 2,4 Dichloropyrimidin 5 Yl Methyl Acetate As a Key Synthetic Intermediate
Precursor in the Synthesis of Functionalized Pyrimidine (B1678525) Derivatives
The 2,4-dichloro-substituted pyrimidine ring is the cornerstone of the synthetic utility of (2,4-Dichloropyrimidin-5-yl)methyl acetate (B1210297). The two chlorine atoms are susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. The differential reactivity of the C2 and C4 positions can often be exploited to achieve selective substitution by carefully controlling reaction conditions such as temperature and the nature of the nucleophile.
For instance, the chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This allows for the selective introduction of amines, alcohols, and thiols at the C4 position, while leaving the C2 position available for subsequent functionalization. This stepwise approach is invaluable for the synthesis of highly substituted and unsymmetrical pyrimidine derivatives, which are common motifs in pharmacologically active compounds.
A closely related compound, 5-acetyl-2,4-dichloropyrimidine, serves as a testament to the synthetic potential of this class of molecules. Its synthesis involves the reaction of urea (B33335), triethyl orthoformate, and methyl acetoacetate (B1235776), followed by chlorination. google.com This intermediate is a valuable raw material in the pharmaceutical industry, underscoring the importance of 2,4-dichloropyrimidines with C5 functionalization. google.com
Building Block for Complex Heterocyclic Structures
Beyond simple functionalization, (2,4-Dichloropyrimidin-5-yl)methyl acetate is an excellent building block for the construction of more complex, fused heterocyclic systems. The reactive chlorine atoms can participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic ring systems containing the pyrimidine core.
For example, the dichloropyrimidine moiety can be elaborated into fused systems such as pyrimido[4,5-d]pyrimidines and purine (B94841) analogs. These scaffolds are of significant interest in medicinal chemistry due to their presence in a multitude of biologically active molecules, including kinase inhibitors and antiviral agents. The methyl acetate group at the C5 position can be further manipulated, for instance, through hydrolysis and subsequent amide coupling or other transformations, to introduce additional points of diversity and complexity into the final heterocyclic structure. The synthesis of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent dipeptidyl peptidase-4 (DPP4) inhibitors showcases the utility of dichlorophenyl-substituted heterocycles in constructing complex, biologically active molecules. nih.gov
Application in Multi-Component Reactions (MCRs)
While direct participation of this compound in well-known multi-component reactions (MCRs) is not extensively documented in readily available literature, its structural features suggest potential applications. MCRs, which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.
The reactive nature of the dichloropyrimidine core could, in principle, be harnessed in MCRs. For instance, a diaminopyrimidine derivative, obtained by the substitution of the two chlorine atoms of this compound, could potentially act as a component in reactions like the Biginelli or Hantzsch reactions, leading to the formation of novel dihydropyrimidine-fused systems. clockss.org The development of new MCRs involving versatile building blocks like functionalized dichloropyrimidines remains an active area of research.
Intermediate for Constructing Advanced Organic Frameworks
The construction of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) often relies on the use of rigid, functionalized organic linkers. While the direct use of this compound as a linker in MOF synthesis has not been prominently reported, its derivatives hold potential in this area.
The pyrimidine core can serve as a rigid structural unit, and the methyl acetate group, after hydrolysis to the corresponding carboxylic acid, can act as a coordination site for metal ions in the formation of MOFs. The nitrogen atoms within the pyrimidine ring can also serve as coordination sites. The versatility of the dichloropyrimidine allows for the introduction of other functional groups that could modulate the properties of the resulting framework, such as pore size, surface area, and catalytic activity. The ability to sequentially install different linkers into MOFs opens up possibilities for creating highly functional materials, and pyrimidine-based linkers could play a role in this field. nih.govrsc.org
Utility in Formal Syntheses of Complex Molecules
The predictable reactivity of the dichloropyrimidine core allows for its reliable incorporation into a larger molecular framework. The C5-methyl acetate group provides a handle for further synthetic transformations, making it a valuable starting point for the synthesis of complex pharmaceutical intermediates and natural products. While specific examples of the formal synthesis of a complex molecule directly employing this compound are not readily found in the literature, the principle of its utility is well-established through the widespread use of similar functionalized heterocyclic building blocks in synthetic campaigns. The synthesis of various biologically active pyrimidine and fused pyrimidine derivatives often relies on such strategic intermediates. clockss.org
Mechanistic Investigations of Reactions Involving 2,4 Dichloropyrimidin 5 Yl Methyl Acetate
Elucidation of Reaction Pathways and Rate-Determining Steps
Reactions involving (2,4-Dichloropyrimidin-5-yl)methyl acetate (B1210297) are predominantly centered around the 2,4-dichloropyrimidine (B19661) core, a versatile scaffold in organic synthesis. The primary reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion.
The regioselectivity of the nucleophilic attack—whether it occurs at the C2 or C4 position—is a key aspect of the reaction pathway. For 2,4-dichloropyrimidines, substitution is generally favored at the C4 position. However, the presence of substituents on the pyrimidine (B1678525) ring can significantly influence this selectivity. wuxiapptec.comwuxiapptec.com Computational studies on analogous 2,4-dichloropyrimidine systems, with varying substituents, have been instrumental in elucidating these pathways. wuxiapptec.comwuxiapptec.com
Identification of Intermediates and Transition States
The SNAr mechanism proceeds through a two-step addition-elimination sequence, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For (2,4-Dichloropyrimidin-5-yl)methyl acetate, nucleophilic attack at either the C2 or C4 position would lead to the formation of a corresponding Meisenheimer intermediate.
Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for identifying and characterizing these transient species. wuxiapptec.com Calculations can provide detailed information about the geometry and electronic structure of both the intermediates and the transition states that connect them to the reactants and products.
For instance, transition state calculations for the nucleophilic attack on substituted 2,4-dichloropyrimidines have revealed the energy barriers associated with substitution at the C2 and C4 positions. wuxiapptec.comwuxiapptec.com The transition state is characterized by the partial formation of the new carbon-nucleophile bond and the partial breaking of the carbon-chlorine bond. The relative energies of the transition states for C2 and C4 attack determine the kinetic regioselectivity of the reaction.
| Species | Description | Key Features |
| Reactant | This compound | Planar pyrimidine ring with two chlorine substituents. |
| Meisenheimer Intermediate (C4 attack) | Anionic σ-complex formed by nucleophilic addition at C4. | Negative charge delocalized over the pyrimidine ring, particularly on the nitrogen atoms. |
| Meisenheimer Intermediate (C2 attack) | Anionic σ-complex formed by nucleophilic addition at C2. | Negative charge delocalized over the pyrimidine ring. |
| Transition State (C4 attack) | Energy maximum on the reaction coordinate leading to the C4 Meisenheimer intermediate. | Partial bond formation between the nucleophile and C4, and partial bond breaking between C4 and chlorine. |
| Transition State (C2 attack) | Energy maximum on the reaction coordinate leading to the C2 Meisenheimer intermediate. | Partial bond formation between the nucleophile and C2, and partial bond breaking between C2 and chlorine. |
| Product | Substituted pyrimidine derivative | Chlorine atom at C2 or C4 is replaced by the nucleophile. |
Kinetic and Thermodynamic Studies of Transformations
Isotopic Labeling Experiments to Confirm Reaction Mechanisms
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing definitive evidence for proposed reaction mechanisms. wikipedia.org In the context of reactions involving this compound, isotopic labeling could be employed in several ways.
For example, to confirm the position of nucleophilic attack, one could use a nucleophile labeled with a stable isotope such as ¹³C or ¹⁵N. Analysis of the product by mass spectrometry or NMR spectroscopy would then reveal the exact location of the label, confirming whether substitution occurred at the C2 or C4 position.
Furthermore, kinetic isotope effect (KIE) studies can provide information about the rate-determining step of a reaction. By replacing an atom at or near the reaction center with a heavier isotope (e.g., replacing hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or significantly altered in the rate-determining step. While specific isotopic labeling studies on this compound are not documented in the reviewed literature, this technique remains a valuable tool for mechanistic elucidation in pyrimidine chemistry. nih.gov
Role of Solvent and Catalysis in Mechanistic Pathways
The choice of solvent can have a profound impact on the rate and outcome of reactions involving this compound. For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred. These solvents can solvate the cation of the nucleophilic reagent while leaving the anion relatively "bare," thus increasing its nucleophilicity and accelerating the reaction. In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. nih.gov
Catalysis can also play a crucial role in modifying the mechanistic pathways. For instance, in Suzuki coupling reactions of 2,4-dichloropyrimidines with boronic acids, a palladium catalyst is essential. mdpi.com The catalytic cycle involves a series of steps including oxidative addition, transmetalation, and reductive elimination, each of which represents a distinct mechanistic pathway that is not accessible in the absence of the catalyst. The choice of palladium precursor and ligands can influence the efficiency and selectivity of the catalytic process. mdpi.com
Similarly, phase-transfer catalysis has been shown to be effective in the amination of 2,4-dichloropyrimidines, facilitating the reaction between the organic-soluble substrate and a water-soluble nucleophile. nih.gov The catalyst, typically a quaternary ammonium (B1175870) salt, transports the nucleophile into the organic phase, allowing the reaction to proceed.
Theoretical and Computational Chemistry Studies of 2,4 Dichloropyrimidin 5 Yl Methyl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to determine the electronic structure of pyrimidine (B1678525) derivatives. nih.govresearchgate.net For the 2,4-dichloropyrimidine (B19661) core, these calculations reveal the distribution of electron density, molecular orbital energies, and other key parameters.
The presence of two electronegative chlorine atoms and two nitrogen atoms in the pyrimidine ring significantly influences its electronic landscape. The nitrogen atoms act as electron sinks, creating regions of lower electron density on the adjacent carbon atoms. The chlorine atoms, being highly electronegative, further withdraw electron density from the ring. The addition of the methyl acetate (B1210297) group at the 5-position introduces further complexity, with the ester group also possessing electron-withdrawing character.
From the calculated electronic structure, various reactivity descriptors can be derived. These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attack. Key reactivity descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Natural Atomic Charges: These charges, calculated through methods like Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the electron distribution among the atoms in the molecule. nih.gov
For 2,4-dichloropyrimidine, computational studies have shown that the 4-position is generally more reactive towards nucleophilic substitution than the 2-position. guidechem.com This is attributed to the electronic influence of the ring nitrogen atoms. It is anticipated that the electronic properties of (2,4-Dichloropyrimidin-5-yl)methyl acetate would follow a similar trend, although the substituent at the 5-position would modulate the precise reactivity.
Table 1: Hypothetical Reactivity Descriptors for this compound based on related compounds
| Descriptor | Predicted Value/Characteristic | Implication |
|---|---|---|
| HOMO Energy | Relatively low | Moderate electron-donating ability |
| LUMO Energy | Low | Good electron-accepting ability |
| HOMO-LUMO Gap | Moderate | Good kinetic stability |
| Most Negative MEP | Around N1 and N3 atoms | Sites for electrophilic attack/protonation |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
DFT is a widely used computational method to study the mechanisms and energetics of chemical reactions. physchemres.org For this compound, DFT calculations can be employed to investigate various transformations, such as nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions.
Studies on 2,4-dichloropyrimidine have shown that the regioselectivity of SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. guidechem.comnih.gov DFT calculations can model the transition states and intermediates for substitution at both the C2 and C4 positions, allowing for a comparison of the activation energies. A lower activation energy for substitution at the C4 position would be consistent with the experimentally observed preference. guidechem.com
DFT can also be used to explore other potential reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which are common for functionalizing halogenated heterocycles. guidechem.commdpi.com These calculations can help in understanding the catalytic cycle and the factors that control the regioselectivity and efficiency of these reactions. For instance, in the Sonogashira reaction of 2,4,5-trichloropyrimidine, the reactivity of the 4-Cl and 2-Cl positions is found to be similar and much higher than that of the 5-Cl. guidechem.com
The energetics of these reactions, including the reaction enthalpy and Gibbs free energy, can be calculated to predict the thermodynamic feasibility of a given transformation. This information is invaluable for optimizing reaction conditions and predicting product distributions.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with the solvent. mdpi.com For a flexible molecule like this compound, which has a rotatable methyl acetate group, MD simulations can be used to explore its conformational landscape.
By simulating the molecule's motion, it is possible to identify the most stable conformations (rotamers) and the energy barriers between them. This information is important as the reactivity and spectroscopic properties of the molecule can be influenced by its conformation.
MD simulations are also crucial for understanding the role of the solvent. The interactions between the solute and solvent molecules can significantly affect the solute's conformation, stability, and reactivity. By performing simulations in different solvents, one can study how solvent polarity and hydrogen bonding capabilities influence the behavior of this compound. For instance, in a polar protic solvent, hydrogen bonding interactions with the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the acetate group would be expected. These interactions can be explicitly modeled in MD simulations to provide a more realistic picture of the molecule's behavior in solution.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Modeling
Computational chemistry offers powerful tools for predicting various spectroscopic properties, which can aid in the characterization and identification of molecules.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a well-established application of quantum chemical calculations. nih.govgithub.iochemaxon.com By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts with reasonable accuracy. These predictions can be invaluable for assigning the signals in an experimental NMR spectrum and for distinguishing between different isomers. For this compound, computational predictions would help in assigning the proton and carbon signals of the pyrimidine ring and the methyl acetate group.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. researchgate.netacs.org These calculated frequencies correspond to the absorption bands in an Infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, it is possible to assign the observed bands to specific vibrational modes of the molecule. For the title compound, this would involve identifying the characteristic stretching and bending vibrations of the pyrimidine ring, the C-Cl bonds, and the ester group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. rsc.orgresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For this compound, TD-DFT calculations could predict the electronic transitions responsible for its UV-Vis absorption, which are likely to be π → π* and n → π* transitions associated with the pyrimidine ring and the carbonyl group of the ester.
Table 2: Predicted Spectroscopic Data for this compound based on related compounds
| Spectrum | Predicted Feature | Corresponding Functional Group/Transition |
|---|---|---|
| ¹H NMR | Singlet ~8.5-9.0 ppm | H6 of pyrimidine ring |
| ¹H NMR | Singlet ~5.0-5.5 ppm | CH₂ of methyl acetate |
| ¹H NMR | Singlet ~2.0-2.5 ppm | CH₃ of methyl acetate |
| ¹³C NMR | Signal ~160-170 ppm | C=O of ester |
| ¹³C NMR | Signals ~150-160 ppm | C2, C4, C6 of pyrimidine ring |
| ¹³C NMR | Signal ~120-130 ppm | C5 of pyrimidine ring |
| IR | Band ~1740-1760 cm⁻¹ | C=O stretching of ester |
| IR | Bands ~1500-1600 cm⁻¹ | C=C and C=N stretching of pyrimidine ring |
| IR | Bands ~700-800 cm⁻¹ | C-Cl stretching |
Computational Design of Novel Reactions Involving this compound
Computational chemistry can be a powerful tool in the design of new synthetic routes and the discovery of novel reactions. nih.govmdpi.com By understanding the electronic structure and reactivity of this compound, it is possible to computationally screen for potential reactions and catalysts.
For example, DFT calculations could be used to explore the feasibility of novel cross-coupling reactions at the C2 and C4 positions with a wide range of coupling partners. By calculating the activation energies and reaction thermodynamics for different catalysts and substrates, one could identify promising candidates for experimental investigation.
Furthermore, computational methods can be used to design derivatives of this compound with tailored properties. For instance, by computationally modeling the effects of different substituents on the pyrimidine ring, it may be possible to fine-tune the electronic properties and reactivity of the molecule for specific applications. This in silico design process can significantly accelerate the discovery of new functional molecules and reduce the need for extensive trial-and-error experimentation. The development of quantitative structure-activity relationships (QSAR) models for pyrimidine derivatives can also guide the design of new compounds with desired biological activities. mdpi.comnih.gov
Advanced Analytical Techniques for Research Characterization of 2,4 Dichloropyrimidin 5 Yl Methyl Acetate and Its Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of (2,4-Dichloropyrimidin-5-yl)methyl acetate (B1210297). By providing a highly accurate mass measurement of the molecular ion, typically with a mass accuracy of less than 5 ppm, HRMS allows for the unequivocal determination of the elemental composition. For (2,4-Dichloropyrimidin-5-yl)methyl acetate (C₇H₆Cl₂N₂O₂), the expected monoisotopic mass is 220.9806 Da. HRMS can confirm this mass, distinguishing it from other potential compounds with the same nominal mass.
The isotopic pattern generated by the two chlorine atoms (³⁵Cl and ³⁷Cl) is a key diagnostic feature. The [M]+, [M+2]+, and [M+4]+ peaks are expected to appear in a characteristic ratio of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms in the molecule.
Beyond structural confirmation, LC-HRMS is a powerful technique for impurity profiling. It can detect and identify process-related impurities and degradation products, even at trace levels. The high resolving power allows for the separation of impurity signals from the main component, and accurate mass measurements facilitate the determination of their elemental compositions. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structures of these impurities by analyzing their fragmentation patterns. For instance, a common impurity might arise from the incomplete chlorination of the pyrimidine (B1678525) ring or hydrolysis of the ester group.
Table 1: Predicted m/z Values for Adducts of a Dichloropyrimidinyl Acetate Isomer (Data shown for the isomeric compound Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate as a reference)
| Adduct | Predicted m/z |
| [M+H]⁺ | 220.98792 |
| [M+Na]⁺ | 242.96986 |
| [M-H]⁻ | 218.97336 |
| [M+NH₄]⁺ | 238.01446 |
| [M+K]⁺ | 258.94380 |
*Data predicted for an isomer, providing an example of expected adducts. uni.lu
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. While 1D ¹H and ¹³C NMR provide initial data, advanced 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
¹H NMR: The spectrum is expected to show a singlet for the pyrimidine ring proton (H-6), a singlet for the methylene (B1212753) protons (-CH₂-), and a singlet for the methyl protons (-OCH₃). The chemical shifts would be influenced by the electron-withdrawing nature of the dichloropyrimidine ring. For the related compound 2,4-dichloro-5-methylpyrimidine, the ring proton appears at δ 8.6 ppm and the methyl protons at δ 2.4 ppm. chemicalbook.com
¹³C NMR: The spectrum would show distinct signals for the two chlorinated carbons (C-2 and C-4), the substituted carbon (C-5), the unsubstituted carbon (C-6), the methylene carbon, the ester carbonyl carbon, and the methoxy (B1213986) carbon.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would show no correlations for this specific molecule, as there are no vicinal protons to establish H-H couplings, confirming the isolated nature of the proton-containing groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-6 signal to the C-6 carbon, the methylene proton signal to the methylene carbon, and the methyl proton signal to the methoxy carbon.
Solid-State NMR (ssNMR) can provide valuable information about the compound in its crystalline form. researchgate.netchemicalbook.com It can be used to study polymorphism, determine the number of molecules in the asymmetric unit of a crystal, and probe intermolecular interactions. For halogenated compounds, ssNMR is a powerful tool to investigate the effects of halogen bonding in the solid state. researchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, the structure of the parent compound, 2,4-Dichloropyrimidine (B19661), provides critical insights into the geometry of the pyrimidine core.
In the crystal structure of 2,4-Dichloropyrimidine, the molecule is nearly planar. The bond lengths and angles are within normal ranges, with the C-Cl bonds measuring approximately 1.72 Å. The crystal packing is stabilized by intermolecular C-H···N interactions. For this compound, an SCXRD analysis would definitively confirm the connectivity and provide precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the methyl acetate side chain relative to the pyrimidine ring and detail the intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing.
Table 2: Crystallographic Data for 2,4-Dichloropyrimidine
| Parameter | Value |
| Chemical Formula | C₄H₂Cl₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5090 (15) |
| b (Å) | 10.776 (2) |
| c (Å) | 7.1980 (14) |
| β (°) | 92.92 (3) |
| Volume (ų) | 581.7 (2) |
*Data from the crystallographic study of the parent pyrimidine ring.
Chromatographic Methods (HPLC, GC, SFC) for Purity Assessment and Chiral Separations in Research Contexts
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for purity analysis of pyrimidine derivatives. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. Detection is usually performed with a UV detector, as the pyrimidine ring is a strong chromophore. A gradient elution method can be developed to separate impurities with a wide range of polarities. The purity is determined by the area percentage of the main peak.
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for analyzing volatile impurities. Given the compound's structure, it should be sufficiently volatile and thermally stable for GC analysis. A non-polar or medium-polarity capillary column would be suitable, with detection by a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Supercritical Fluid Chromatography (SFC): SFC is a valuable technique, especially for chiral separations. While this compound is not chiral, derivatives synthesized from it may be. SFC, often using columns with chiral stationary phases (CSPs) based on polysaccharides, can provide rapid and efficient separation of enantiomers.
In a research context, developing a robust HPLC method is crucial for monitoring the progress of reactions that synthesize or use this compound and for confirming the purity of the final products.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are rapid, non-destructive, and can be used for both qualitative analysis and reaction monitoring.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically found in the range of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ester group (around 1250-1000 cm⁻¹), C-Cl stretching vibrations (typically below 800 cm⁻¹), and various stretching and bending vibrations associated with the pyrimidine ring. researchgate.net The C-H stretching of the methyl and methylene groups would appear around 2900-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyrimidine ring vibrations are often strong in the Raman spectrum. While the C=O stretch is typically weaker in Raman than in IR, C-Cl vibrations can be readily observed. The symmetric vibrations of the molecule are particularly Raman active.
These spectroscopic techniques are excellent for confirming the presence of key functional groups and for monitoring chemical transformations. For example, during the synthesis of this compound, the appearance of the characteristic ester carbonyl peak in the IR spectrum would indicate the successful formation of the product.
Table 3: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1735 - 1750 |
| C-H (Alkyl) | Stretching | 2900 - 3000 |
| C-O (Ester) | Stretching | 1000 - 1250 |
| C-Cl | Stretching | < 800 |
| Pyrimidine Ring | Ring Vibrations | 1400 - 1600 |
Future Research Directions and Perspectives on 2,4 Dichloropyrimidin 5 Yl Methyl Acetate
Exploration of Unconventional Reactivity Pathways and Catalytic Systems
While the reactivity of 2,4-dichloropyrimidines in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is well-established, future research will likely focus on unconventional transformations. wuxiapptec.com Generally, the C4 position is more reactive than the C2 position in SNAr reactions, but this selectivity can be influenced or even reversed by substituents and reaction conditions. wuxiapptec.com The exploration of novel catalytic systems is a key avenue for expanding the synthetic utility of (2,4-Dichloropyrimidin-5-yl)methyl acetate (B1210297).
Future investigations could include:
Photoredox Catalysis: Utilizing visible light to enable previously inaccessible single-electron transfer (SET) pathways for C-C and C-heteroatom bond formations. This could allow for reactions under milder conditions and with novel functional group tolerance.
Organocatalysis: Developing metal-free catalytic systems to promote regioselective substitutions. Chiral organocatalysts could be employed to achieve enantioselective transformations at the C5 methyl acetate group or its derivatives. mdpi.com
Dual Catalysis: Combining transition metal catalysis with photoredox or organocatalysis to achieve synergistic reactivity, enabling complex multi-bond forming cascades in a single pot.
C-H Functionalization: Investigating catalytic systems, potentially involving ruthenium or palladium, for the direct functionalization of the C6-H bond, adding another dimension of complexity to the molecular scaffold without pre-functionalization. researchgate.net
| Catalytic System | Conventional Approach (Example) | Potential Unconventional Pathway | Prospective Advantage |
| Metal Catalysis | Pd-catalyzed Suzuki/Sonogashira coupling at C4/C2. researchgate.net | Ni-catalyzed reductive coupling; Au-mediated π-activation. mdpi.comacs.org | Lower cost, unique reactivity, alternative selectivity. |
| Photocatalysis | N/A | Visible-light mediated Giese additions or C-N coupling. | Mild conditions, radical pathways, novel bond formations. |
| Organocatalysis | N/A | Chiral amine-catalyzed asymmetric functionalization. mdpi.com | Metal-free, enantioselectivity, sustainable. |
| Biocatalysis | N/A | Enzyme-mediated hydrolysis or amidation of the ester. | High selectivity, green conditions, biodegradable catalysts. |
Development of Highly Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic planning. benthamdirect.comnih.govrasayanjournal.co.in Future work on (2,4-Dichloropyrimidin-5-yl)methyl acetate will emphasize the development of synthetic routes that are not only efficient but also environmentally responsible. Traditional syntheses of pyrimidines often rely on harsh reagents and organic solvents. powertechjournal.comchemicalbook.com
Key areas for future research include:
Alternative Energy Sources: Employing microwave irradiation and ultrasonication to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. powertechjournal.comingentaconnect.comresearchgate.net
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with safer alternatives such as water, supercritical fluids, or biodegradable ionic liquids. rasayanjournal.co.inresearchgate.net
Atom Economy: Designing syntheses, such as multicomponent reactions (MCRs), that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.orgnih.gov
Catalyst Reusability: Focusing on heterogeneous catalysts or catalyst systems supported on materials like nanosilica, which can be easily recovered and reused for multiple reaction cycles, reducing cost and waste. nih.gov
| Green Chemistry Metric | Traditional Synthesis (Hypothetical) | Sustainable Approach (Future Goal) | Environmental Impact Reduction |
| Atom Economy | Low (e.g., use of protecting groups, stoichiometric reagents) | High (e.g., Multicomponent reactions) | Reduced generation of by-products. |
| E-Factor (Waste/Product ratio) | High (>25) | Low (<5) | Significant decrease in total waste. |
| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free. researchgate.net | Reduced toxicity and environmental persistence. |
| Energy Input | Prolonged heating with conventional oil bath. | Microwave or ultrasonic irradiation. powertechjournal.com | Reduced energy consumption and reaction time. |
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate drug discovery and process development, the synthesis and derivatization of this compound are prime candidates for integration into modern high-throughput technologies. mdpi.com Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. nih.govscitube.io
Future directions in this area involve:
Multi-step Flow Synthesis: Developing telescoped reaction sequences where the crude output from one flow reactor is directly fed into the next, eliminating the need for intermediate isolation and purification. mdpi.comnih.gov This could be applied to the sequential, regioselective functionalization of the C4 and C2 positions.
Automated Library Generation: Utilizing automated synthesis platforms, potentially with pre-packed reagent cartridges, to rapidly generate libraries of derivatives. nih.govresearchgate.netresearchgate.netsigmaaldrich.com An automated system could perform a matrix of reactions, varying nucleophiles at the C2 and C4 positions to explore the chemical space around the pyrimidine (B1678525) core efficiently.
Process Analytical Technology (PAT): Integrating in-line analytical techniques (e.g., IR, NMR, MS) into flow setups to enable real-time reaction monitoring and optimization, leading to higher yields and purity.
| Synthesis Step | Batch Processing Consideration | Flow/Automated Platform Advantage |
| Reaction Optimization | Time-consuming, one-at-a-time experiments. | Rapid parameter screening (temp, time, stoichiometry). |
| Handling Intermediates | Manual isolation and purification required. | Telescoped reactions with in-line purification. nih.gov |
| Safety | Handling of potentially hazardous reagents in large volumes. | Small reactor volumes, better heat transfer, containment. scitube.io |
| Library Synthesis | Slow, laborious, and resource-intensive. | Fully automated, parallel synthesis for rapid library generation. nih.govresearchgate.net |
Expansion of its Role in Modular and Divergent Synthesis Strategies
The trifunctional nature of this compound makes it an ideal starting point for diversity-oriented synthesis (DOS), a strategy aimed at rapidly accessing molecules with diverse skeletons. wikipedia.org Divergent synthesis, starting from a common intermediate to generate a library of structurally distinct compounds, is a powerful tool in chemical biology and drug discovery. epa.govnih.govnih.gov
Future research should focus on leveraging this potential by:
Orthogonal Reactivity: Developing highly selective conditions that allow for the independent reaction of the C2-Cl, C4-Cl, and C5-ester functionalities. This orthogonality is the cornerstone of a successful divergent strategy.
Skeletal Diversification: Using the functionalized pyrimidine as a scaffold to build complex polycyclic and heterocyclic systems. This could involve intramolecular cyclizations following the selective installation of appropriate side chains.
Fragment-Based Elaboration: Employing the compound as a central core in fragment-based drug discovery, where different fragments are attached at the C2 and C4 positions to probe interactions with biological targets.
| Reactive Site | Reagent/Reaction 1 | Product 1 Skeleton | Reagent/Reaction 2 | Product 2 Skeleton |
| C4-Cl | R¹-NH₂ (SNAr) | 4-Aminopyrimidine | R¹-B(OH)₂ (Suzuki) | 4-Arylpyrimidine |
| C2-Cl (on Product 1) | R²-B(OH)₂ (Suzuki) | 2-Aryl-4-aminopyrimidine | R²-NH₂ (SNAr) | 2,4-Diaminopyrimidine |
| C5-Ester (on Product 2) | 1. LiAlH₄ (Reduction) 2. Oxidation | 2,4-Disubstituted-5-formylpyrimidine | Hydrazine (B178648) (Condensation) | Pyrimido[4,5-d]pyridazine |
| C6-H (on Product 2) | C-H Activation/Arylation | 2,4,6-Trisubstituted Pyrimidine | N/A | N/A |
Advanced Computational and Data Science Approaches in the Study of this compound Reactivity
The regioselectivity of reactions involving dichloropyrimidines is often subtle and difficult to predict intuitively. wuxiapptec.com Advanced computational chemistry and data-driven models offer a path toward a deeper, quantitative understanding and prediction of this reactivity. wuxiapptec.com
Future research in this domain will likely involve:
Quantum Mechanics (QM): Using Density Functional Theory (DFT) to model transition states for competing reaction pathways (e.g., C2 vs. C4 substitution). wuxiapptec.com This can elucidate the electronic and steric factors that govern selectivity and help rationalize experimental outcomes. researchgate.net
Machine Learning (ML): Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. By training algorithms on datasets of reactions involving substituted dichloropyrimidines, ML models could predict the regioselectivity and yield for new combinations of substrates and reagents. nih.gov
Hybrid QM/ML Models: Combining the accuracy of QM calculations for key descriptors with the speed of ML to build highly predictive models for reaction outcomes. This approach could accelerate the in silico screening of reaction conditions before experimental work is undertaken.
Reaction Prediction Tools: Integrating experimental and calculated data into AI-driven platforms that can predict the products of a given set of reactants, aiding in synthetic route design and the discovery of novel reactions.
| Approach | Research Question | Required Data | Expected Outcome |
| DFT Calculations | Why is C4 substitution favored over C2 with a given nucleophile? wuxiapptec.com | Structures of reactants, intermediates, and transition states. | Calculated activation energy barriers for competing pathways. |
| Machine Learning | Can we predict the C4:C2 product ratio for a novel amine? | A curated dataset of reactions with known substrates, reagents, and outcomes. | A predictive model that outputs expected regioselectivity. |
| Molecular Dynamics | How does the solvent influence the reaction pathway? | Force fields for solute and solvent molecules. | Simulation of reactant association and solvent shell effects. |
| Data Mining | What reaction conditions have been successfully used for similar substrates? | Access to large chemical reaction databases (e.g., Reaxys). | Identification of trends and promising starting points for experimentation. |
Q & A
Q. What are the established synthetic routes for (2,4-Dichloropyrimidin-5-yl)methyl acetate, and what are their typical yields?
The compound is commonly synthesized via multi-step protocols involving chlorination, nucleophilic substitution, and esterification. For example, describes a 11-step synthesis starting from methyl 4,5-dimethoxy-2-nitrobenzoate, achieving 2–5% overall yield due to intermediate purification challenges. Key steps include chlorination with POCl₃ and coupling reactions with acetamide derivatives. Optimizing reaction conditions (e.g., temperature, solvent polarity) and using catalysts like TEA (triethylamine) can improve yields . highlights similar methods for dichloropyrimidine derivatives, emphasizing the use of ammonium acetate for amination and DMF for cyclization .
Q. Which analytical techniques are most effective for characterizing this compound?
Recommended techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyrimidine ring.
- HPLC with UV detection for purity assessment (≥95% purity is typical for research-grade material).
- Mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation, as demonstrated in for structurally related pyrimidines .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions in the synthesis of this compound?
Low yields often arise from side reactions during chlorination or esterification. Strategies include:
- Catalyst screening : Replace traditional POCl₃ with PCl₅ or use phase-transfer catalysts to enhance reactivity () .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates ().
- Stepwise purification : Use flash chromatography after each step to isolate intermediates, reducing cumulative yield losses () .
Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved during characterization?
Conflicting data may arise from tautomerism, residual solvents, or degradation. Methodological approaches include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
- Degradation studies : Monitor sample stability under storage conditions (e.g., notes organic compound degradation over 9-hour experiments, suggesting cooling to stabilize intermediates) .
- Cross-validation with computational chemistry (e.g., DFT calculations for predicted NMR shifts) () .
Q. What strategies are used to evaluate the biological activity of this compound?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., chloro, methyl groups) and test against target proteins (e.g., kinases, antimicrobial targets). notes related pyrimidine derivatives showing antimicrobial and anticancer potential .
- In vitro assays : Use cell-based models (e.g., cytotoxicity assays) or enzyme inhibition studies (e.g., fluorescence-based kinase assays) with IC₅₀ determination.
- Metabolic stability testing : Assess esterase-mediated hydrolysis of the acetate group using liver microsomes ( highlights similar stability challenges in acetylated pyrimidines) .
Q. How can conflicting results between research groups studying this compound be analyzed?
Discrepancies may stem from:
- Experimental variability : Differences in reagent purity, reaction scales, or instrumentation ( emphasizes limitations in sample preparation protocols) .
- Matrix effects : Degradation of wastewater/organic matrices in environmental studies () .
- Statistical rigor : Apply inferential statistics (e.g., ANOVA) to compare datasets, as recommended in for robust data interpretation .
Q. What role does computational modeling play in advancing research on this compound?
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like Discovery Studio () .
- Reaction mechanism elucidation : Simulate intermediates in multi-step syntheses (e.g., chlorination pathways) to identify rate-limiting steps.
- ADMET prediction : Use tools like PubChem () to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
